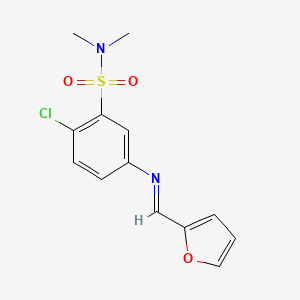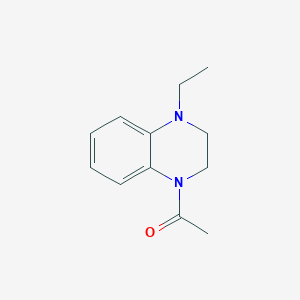![molecular formula C22H32N4O B7562309 1-[(2-Piperidin-1-ylquinolin-3-yl)methylamino]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7562309.png)
1-[(2-Piperidin-1-ylquinolin-3-yl)methylamino]-3-pyrrolidin-1-ylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Piperidin-1-ylquinolin-3-yl)methylamino]-3-pyrrolidin-1-ylpropan-2-ol, also known as PQQ, is a pyrroloquinoline quinone compound that has gained significant attention in recent years due to its potential therapeutic applications. PQQ was first discovered in bacteria and was later found to be present in various foods, including fermented soybeans, parsley, and green tea.
Mecanismo De Acción
1-[(2-Piperidin-1-ylquinolin-3-yl)methylamino]-3-pyrrolidin-1-ylpropan-2-ol's mechanism of action is not fully understood, but it is believed to act as a cofactor for enzymes involved in cellular energy metabolism. This compound has been shown to increase the production of mitochondria, the powerhouse of the cell, and may improve cellular energy production. This compound has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to increase the production of mitochondria, which may improve cellular energy production. This compound has also been shown to increase the activity of antioxidant enzymes, which may protect against oxidative stress. Additionally, this compound has been shown to improve cognitive function and may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2-Piperidin-1-ylquinolin-3-yl)methylamino]-3-pyrrolidin-1-ylpropan-2-ol has several advantages and limitations for lab experiments. One advantage is that this compound is a stable compound that can be easily synthesized. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation is that this compound is a relatively new compound, and its long-term effects are not fully understood. Additionally, the synthesis of this compound is a complex process that requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on 1-[(2-Piperidin-1-ylquinolin-3-yl)methylamino]-3-pyrrolidin-1-ylpropan-2-ol. One area of research is the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, research on the mechanism of action of this compound may provide insights into the regulation of cellular energy metabolism and the role of mitochondria in disease. Finally, research on the synthesis of this compound may lead to the development of new and more efficient methods for producing this compound.
Métodos De Síntesis
1-[(2-Piperidin-1-ylquinolin-3-yl)methylamino]-3-pyrrolidin-1-ylpropan-2-ol can be synthesized through a multi-step process that involves the reaction of 3,4-dihydroxy-5-nitroso-2,7-naphthalenedisulfonic acid with 2,3,5-trimethylhydroquinone. The resulting compound is then reduced to form this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
1-[(2-Piperidin-1-ylquinolin-3-yl)methylamino]-3-pyrrolidin-1-ylpropan-2-ol has been the subject of numerous scientific studies due to its potential therapeutic applications. This compound has been shown to have antioxidant properties and may play a role in protecting against oxidative stress. This compound has also been shown to have neuroprotective properties and may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory properties and may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
1-[(2-piperidin-1-ylquinolin-3-yl)methylamino]-3-pyrrolidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O/c27-20(17-25-10-6-7-11-25)16-23-15-19-14-18-8-2-3-9-21(18)24-22(19)26-12-4-1-5-13-26/h2-3,8-9,14,20,23,27H,1,4-7,10-13,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWQJNOWYVUIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C=C2CNCC(CN4CCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562227.png)
![(2S)-N-ethyl-2-[(4-methoxyphenyl)sulfonylamino]-N,3-dimethylbutanamide](/img/structure/B7562235.png)
![N-benzyl-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]butanamide](/img/structure/B7562241.png)
![[2-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562247.png)
![[2-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562249.png)
![N-(cyclobutylmethyl)-N,7a-dimethyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7562256.png)

![4-[3-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoyl]-3-propan-2-ylpiperazin-2-one](/img/structure/B7562269.png)
![2-Fluoro-6-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]benzonitrile](/img/structure/B7562274.png)
![N-(cyclobutylmethyl)-N,5-dimethylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B7562288.png)
![5-[2-[(4-acetylpiperazin-1-yl)methyl]-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7562296.png)


![N-[[5-[2-[(4-acetylpiperazin-1-yl)methyl]-1,3-thiazol-4-yl]thiophen-2-yl]methyl]acetamide](/img/structure/B7562342.png)